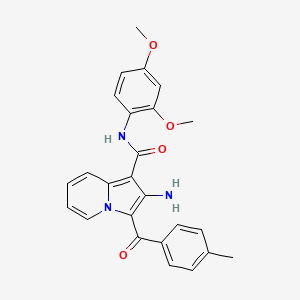

![molecular formula C17H16N2O2S3 B2861038 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034548-25-7](/img/structure/B2861038.png)

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxalamide group and the thiophene rings. Oxalamides can participate in various reactions such as hydrolysis, reduction, and condensation . Thiophenes, being aromatic, can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, oxalamides have high melting points and are soluble in common organic solvents . Thiophenes are typically colorless liquids that are insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds are often synthesized and characterized for their unique properties in various scientific applications. For instance, a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, related to the chemical structure , has been developed. This methodology, applicable to anthranilic acid derivatives and oxalamides, is operationally simple and high yielding, providing a new useful formula for the synthesis of such compounds (Mamedov et al., 2016).

Optical and Electronic Properties

The optical and electronic properties of conjugated polymers derived from thiophene units have been extensively studied, indicating their potential in photonic devices. For example, the investigation of a donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene revealed significant charge-transporting and linear optical properties. This includes bluish-green fluorescence in solution and thin film form and an optical band gap determined to be 2.27 eV. Such materials are promising for applications in photonic devices due to their third-order nonlinear optical properties and optical limiting type absorptive nonlinearity, which arises from an effective three-photon absorption process (Manjunatha et al., 2009).

Catalytic Applications

The compound and its related catalyst systems have been explored for their effectiveness in coupling reactions. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalytic system, for instance, has been shown to be effective for Goldberg amidation with inferior reactive (hetero)aryl chlorides. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides in good to excellent yields, demonstrating the versatility and efficiency of this catalytic system (De et al., 2017).

Photochromic and Electrochromic Materials

Research on mono- and bithiophene-substituted diarylethene photoswitches has shown these compounds to have emissive open or closed forms, which is relevant for the design of photochromic materials. These materials have potential applications in super-resolution fluorescence microscopy due to their high degree of fluorescence modulation, good fatigue resistance, and large fluorescence quantum yield. The ability to undergo reversible ring-opening and ring-closure reactions upon irradiation with UV and visible light highlights their suitability for optical data storage and photoswitching applications (Schleper et al., 2019).

Corrosion Inhibition

Compounds related to this compound have been explored as corrosion inhibitors for metals in acidic environments. The inhibitory action on the corrosion of mild steel in hydrochloric and sulfuric acid solutions was examined, with results suggesting efficient corrosion inhibition. The efficiency of these compounds as corrosion inhibitors increases with the concentration, indicating their potential industrial applications in protecting metal surfaces against corrosion (Daoud et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(thiophen-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S3/c20-16(17(21)19-10-14-2-1-8-23-14)18-7-5-13-3-4-15(24-13)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTKJHRANHIEES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2860963.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860968.png)

![N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2860969.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)

![tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2860973.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)